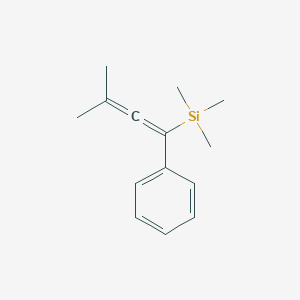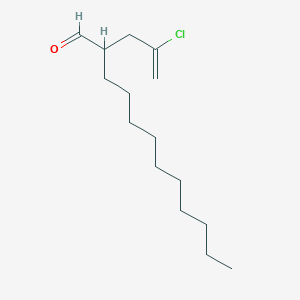
2-(2-Chloroprop-2-EN-1-YL)dodecanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloroprop-2-en-1-yl)dodecanal is an organic compound with the molecular formula C15H27ClO. It is a type of aldehyde that features a chlorinated allyl group attached to a dodecanal backbone.
Méthodes De Préparation
The synthesis of 2-(2-Chloroprop-2-en-1-yl)dodecanal can be achieved through several synthetic routes. One common method involves the reaction of dodecanal with 2-chloropropene in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as dichloromethane and a Lewis acid catalyst like aluminum chloride. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product, making it suitable for commercial applications .
Analyse Des Réactions Chimiques
2-(2-Chloroprop-2-en-1-yl)dodecanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives .
Applications De Recherche Scientifique
2-(2-Chloroprop-2-en-1-yl)dodecanal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and chlorinated compounds.
Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants
Mécanisme D'action
The mechanism by which 2-(2-Chloroprop-2-en-1-yl)dodecanal exerts its effects depends on the specific reaction or application. In chemical reactions, the aldehyde group acts as an electrophile, while the chlorinated allyl group can participate in nucleophilic substitution reactions. The molecular targets and pathways involved vary depending on the specific context, such as enzyme-catalyzed reactions in biological systems or catalytic processes in industrial applications .
Comparaison Avec Des Composés Similaires
2-(2-Chloroprop-2-en-1-yl)dodecanal can be compared with other similar compounds, such as:
2-(2-Chloroprop-2-en-1-yl)aniline: Similar in structure but contains an aniline group instead of an aldehyde group.
2-(2-Chloroprop-2-en-1-yl)-2-methylaniline: Contains a methyl-substituted aniline group.
2-(2-Chloroprop-2-en-1-yl)-2-methoxyaniline: Contains a methoxy-substituted aniline group.
The uniqueness of this compound lies in its aldehyde functionality, which allows for a different range of chemical reactions and applications compared to its aniline-based counterparts .
Propriétés
Numéro CAS |
54814-10-7 |
|---|---|
Formule moléculaire |
C15H27ClO |
Poids moléculaire |
258.83 g/mol |
Nom IUPAC |
2-(2-chloroprop-2-enyl)dodecanal |
InChI |
InChI=1S/C15H27ClO/c1-3-4-5-6-7-8-9-10-11-15(13-17)12-14(2)16/h13,15H,2-12H2,1H3 |
Clé InChI |
PXMBKFPATWLPBZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CC(=C)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


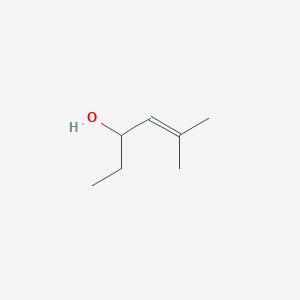
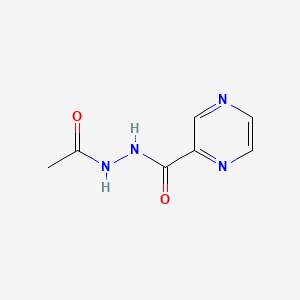
![Phosphinicamide, P-1-aziridinyl-P-(chloromethyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-](/img/structure/B14640435.png)


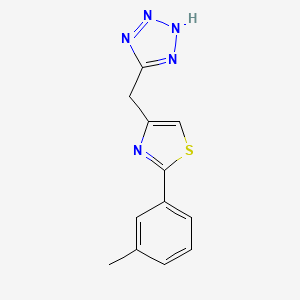
![1,1'-[Methylenedi(4,1-phenylene)]bis(2-phenylethan-1-one)](/img/structure/B14640473.png)


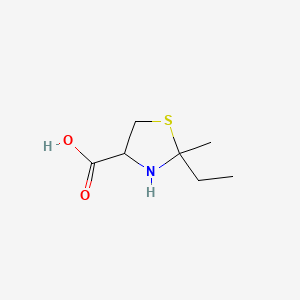
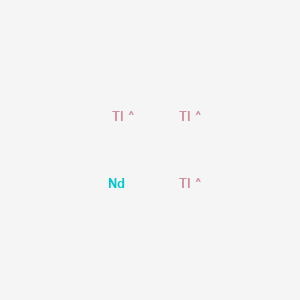
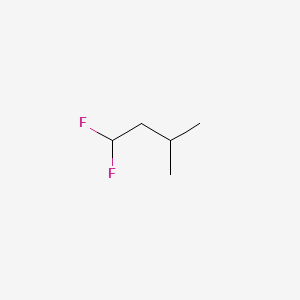
![5-[(2-Aminoethyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14640504.png)
